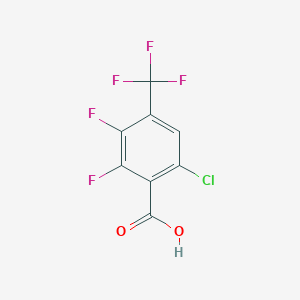
Methyl 3-bromo-4-(3-(dimethylamino)propoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-bromo-4-(3-(dimetilamino)propoxi)benzoato de metilo es un compuesto orgánico con la fórmula molecular C13H18BrNO3 y un peso molecular de 316,19 g/mol . Este compuesto se caracteriza por la presencia de un átomo de bromo, un grupo dimetilamino y un grupo propoxi unidos a un éster benzoato. Se utiliza en diversas reacciones químicas y tiene aplicaciones en investigación científica e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 3-bromo-4-(3-(dimetilamino)propoxi)benzoato de metilo se puede sintetizar mediante un proceso de varios pasos. Un método común implica la reacción de 4-hidroxibenzoato de metilo con 3-bromopropanol en presencia de una base para formar 4-(3-bromopropoxi)benzoato de metilo. Este intermedio se hace reaccionar luego con dimetilamina para obtener el producto final .
Métodos de producción industrial
La producción industrial de este compuesto normalmente implica la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso se optimiza para el rendimiento y la pureza, con un control cuidadoso de los parámetros de reacción, como la temperatura, la presión y el tiempo de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-bromo-4-(3-(dimetilamino)propoxi)benzoato de metilo se somete a diversas reacciones químicas, entre ellas:
Sustitución nucleófila: El átomo de bromo se puede reemplazar por otros nucleófilos.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción en condiciones apropiadas.
Hidrólisis: El grupo éster se puede hidrolizar para formar el ácido carboxílico correspondiente.
Reactivos y condiciones comunes
Sustitución nucleófila: Los reactivos comunes incluyen azida de sodio, cianuro de potasio y tioles.
Oxidación: Se pueden usar reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se emplean comúnmente.
Principales productos formados
Sustitución nucleófila: Los productos dependen del nucleófilo utilizado, como azidas, nitrilos o tioles.
Oxidación: Los productos oxidados incluyen ácidos carboxílicos o cetonas.
Reducción: Los productos reducidos incluyen alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 3-bromo-4-(3-(dimetilamino)propoxi)benzoato de metilo tiene varias aplicaciones en investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Se emplea en el estudio de la inhibición enzimática y la unión a receptores.
Medicina: Se investiga para posibles aplicaciones terapéuticas, incluido como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 3-bromo-4-(3-(dimetilamino)propoxi)benzoato de metilo implica su interacción con objetivos moleculares específicos. El grupo dimetilamino puede participar en enlaces de hidrógeno e interacciones electrostáticas, mientras que el átomo de bromo puede actuar como un grupo saliente en reacciones de sustitución. Estas interacciones influyen en la reactividad y la actividad biológica del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
4-(Bromometil)benzoato de metilo: Estructura similar pero carece de los grupos dimetilamino y propoxi.
3-(Bromometil)benzoato de metilo: Estructura similar pero carece de los grupos dimetilamino y propoxi.
Singularidad
El 3-bromo-4-(3-(dimetilamino)propoxi)benzoato de metilo es único debido a la presencia de los grupos dimetilamino y propoxi, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
1131594-65-4 |
|---|---|
Fórmula molecular |
C13H18BrNO3 |
Peso molecular |
316.19 g/mol |
Nombre IUPAC |
methyl 3-bromo-4-[3-(dimethylamino)propoxy]benzoate |
InChI |
InChI=1S/C13H18BrNO3/c1-15(2)7-4-8-18-12-6-5-10(9-11(12)14)13(16)17-3/h5-6,9H,4,7-8H2,1-3H3 |
Clave InChI |
RKKFNVDFWQXOPA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCOC1=C(C=C(C=C1)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6,6-Difluoro-2-azabicyclo[3.1.0]hexane](/img/structure/B11925857.png)






